molecular formula C22H15F3N2O5 B14924301 3-(1,3-Benzodioxol-5-yl)-6-(2,5-dimethoxyphenyl)-4-(trifluoromethyl)[1,2]oxazolo[5,4-b]pyridine

3-(1,3-Benzodioxol-5-yl)-6-(2,5-dimethoxyphenyl)-4-(trifluoromethyl)[1,2]oxazolo[5,4-b]pyridine

Cat. No.: B14924301
M. Wt: 444.4 g/mol
InChI Key: FINXLUWZBGRNML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(1,3-BENZODIOXOL-5-YL)-4-(TRIFLUOROMETHYL)ISOXAZOLO[5,4-B]PYRIDIN-6-YL]-4-METHOXYPHENYL METHYL ETHER is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety, a trifluoromethyl group, and an isoxazolo[5,4-b]pyridine ring

Preparation Methods

The synthesis of 2-[3-(1,3-BENZODIOXOL-5-YL)-4-(TRIFLUOROMETHYL)ISOXAZOLO[5,4-B]PYRIDIN-6-YL]-4-METHOXYPHENYL METHYL ETHER typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the formation of the benzodioxole ring, introduction of the trifluoromethyl group, and construction of the isoxazolo[5,4-b]pyridine core. Reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations. Industrial production methods would likely optimize these steps for scalability and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve hydrogenation using palladium on carbon or other reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present. Common reagents and conditions used in these reactions include organic solvents, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

2-[3-(1,3-BENZODIOXOL-5-YL)-4-(TRIFLUOROMETHYL)ISOXAZOLO[5,4-B]PYRIDIN-6-YL]-4-METHOXYPHENYL METHYL ETHER has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety and trifluoromethyl group may contribute to its binding affinity and specificity. Pathways involved could include inhibition of enzyme activity or modulation of receptor signaling, leading to the observed biological effects.

Comparison with Similar Compounds

Compared to other compounds with similar structures, 2-[3-(1,3-BENZODIOXOL-5-YL)-4-(TRIFLUOROMETHYL)ISOXAZOLO[5,4-B]PYRIDIN-6-YL]-4-METHOXYPHENYL METHYL ETHER stands out due to its unique combination of functional groups. Similar compounds include:

  • 3-(1,3-BENZODIOXOL-5-YL)-2-METHYLPROPANOIC ACID
  • 6-(BENZO[D][1,3]DIOXOL-5-YL)HEXA-3,5-DIEN-2-ONE
  • (3-(1,3-BENZODIOXOL-5-YL)-2-OXIRANYL)(3,4-DIMETHOXYPHENYL)METHANONE These compounds share some structural features but differ in their specific functional groups and overall molecular architecture, which can lead to different chemical and biological properties.

Properties

Molecular Formula

C22H15F3N2O5

Molecular Weight

444.4 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-6-(2,5-dimethoxyphenyl)-4-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine

InChI

InChI=1S/C22H15F3N2O5/c1-28-12-4-6-16(29-2)13(8-12)15-9-14(22(23,24)25)19-20(27-32-21(19)26-15)11-3-5-17-18(7-11)31-10-30-17/h3-9H,10H2,1-2H3

InChI Key

FINXLUWZBGRNML-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NC3=C(C(=C2)C(F)(F)F)C(=NO3)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.